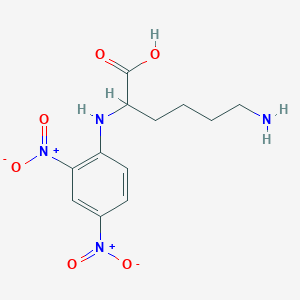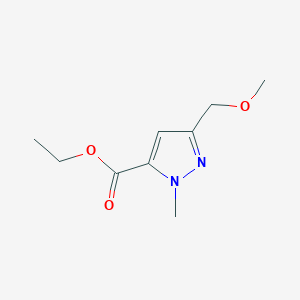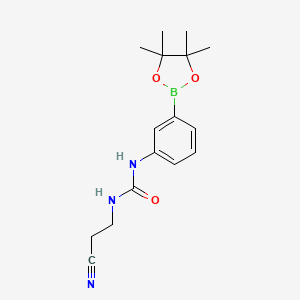
6-Amino-2-(2,4-dinitroanilino)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-6-Amino-2-(2,4-dinitro-phenylamino)-hexanoic acid is a compound that features a unique structure combining an amino acid with a dinitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-amino-2-(2,4-dinitro-phenylamino)-hexanoic acid typically involves the reaction of an amino acid derivative with a dinitrophenyl reagent. One common method involves the use of 2,4-dinitrofluorobenzene, which reacts with the amino group of the amino acid under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(S)-6-Amino-2-(2,4-dinitro-phenylamino)-hexanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides can react with the amino group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield diamino derivatives, while substitution reactions can produce various substituted amino acid derivatives .
科学研究应用
(S)-6-Amino-2-(2,4-dinitro-phenylamino)-hexanoic acid has several scientific research applications:
Analytical Chemistry: Used as a derivatizing agent for the analysis of amino acids and peptides by HPLC.
Biochemistry: Employed in the study of protein structure and function, particularly in the identification of amino acid residues.
Industry: Utilized in the synthesis of specialized chemicals and materials.
作用机制
The mechanism by which (S)-6-amino-2-(2,4-dinitro-phenylamino)-hexanoic acid exerts its effects involves its ability to form stable derivatives with amino acids and peptides. This is achieved through the formation of covalent bonds between the dinitrophenyl group and the amino groups of the target molecules. This interaction can be used to label and detect specific biomolecules in various analytical techniques .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: Used for the detection of carbonyl compounds.
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey’s Reagent): Used for the separation and analysis of amino acid enantiomers.
Uniqueness
(S)-6-Amino-2-(2,4-dinitro-phenylamino)-hexanoic acid is unique due to its specific structure that combines an amino acid with a dinitrophenyl group, allowing it to be used in a wide range of applications, particularly in the analysis and detection of amino acids and peptides.
属性
IUPAC Name |
6-amino-2-(2,4-dinitroanilino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O6/c13-6-2-1-3-10(12(17)18)14-9-5-4-8(15(19)20)7-11(9)16(21)22/h4-5,7,10,14H,1-3,6,13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIJNJVQPCUGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCCCN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-ethyl-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B14068654.png)









